molecular formula C10H7NO2 B3081180 3-(5-Oxazolyl)benzaldehyde CAS No. 1097199-51-3

3-(5-Oxazolyl)benzaldehyde

Cat. No. B3081180
CAS RN: 1097199-51-3
M. Wt: 173.17
InChI Key: ZYPJXECMJZZEAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Oxazolyl)benzaldehyde is a chemical compound with the molecular formula C10H7NO2 . It is a white to yellow solid at room temperature .


Synthesis Analysis

The synthesis of 3-(5-Oxazolyl)benzaldehyde can be achieved from 3-Bromobenzaldehyde and 2-Triisopropylsilyl-oxazole-5-boronic acid, pinacol ester .


Physical And Chemical Properties Analysis

3-(5-Oxazolyl)benzaldehyde has a molecular weight of 173.17 . It has a predicted melting point of 87°C, a predicted boiling point of 343.0±25.0°C, and a predicted density of 1.216±0.06 g/cm3 . The predicted pKa value is 0.26±0.10 .

Scientific Research Applications

  • Synthesis and Antioxidant Activity : A study by Yüksek et al. (2015) focused on synthesizing novel compounds using 4-(4-methylbenzoxy)benzaldehyde, a derivative of benzaldehyde. These compounds showed significant in vitro antioxidant activities, demonstrating potential for biomedical applications (Yüksek et al., 2015).

  • Organic Synthesis : Moshkin and Sosnovskikh (2014, 2013) explored the synthesis of various organic compounds using benzaldehydes, including the synthesis of 4-aryl-2-methyl-1,2,3,4-tetrahydro-γ-carbolines and 2-(alkylamino)-1-arylethanols. These findings have implications for the development of new pharmaceuticals and materials (Moshkin & Sosnovskikh, 2014)(Moshkin & Sosnovskikh, 2013).

  • Catalysis Studies : Research by White and Leeper (2001) investigated the kinetics of benzoin condensation catalyzed by thiazolium ions. This study has relevance to understanding reaction mechanisms in organic chemistry (White & Leeper, 2001).

  • Material Science Applications : Sharma et al. (2012) explored the use of benzaldehyde in the synthesis of sulfated Ti-SBA-15 catalysts, demonstrating their application in oxidation reactions. This research contributes to the development of advanced materials for industrial applications (Sharma, Soni, & Dalai, 2012).

  • Photocatalysis : Lima et al. (2017) studied the photocatalytic conversion of benzyl alcohol to benzaldehyde using graphitic carbon nitride. This research has potential applications in green chemistry and environmental remediation (Lima, Silva, Silva, & Faria, 2017).

  • Enzyme Catalysis : Kühl et al. (2007) investigated the enzyme-catalyzed asymmetric formation of C–C bonds using benzaldehyde lyase. This study contributes to the field of biocatalysis and organic synthesis (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).

Safety And Hazards

3-(5-Oxazolyl)benzaldehyde is classified as a combustible liquid. It is harmful if inhaled and causes skin and eye irritation. It may cause respiratory irritation and may damage fertility or the unborn child . It is also toxic to aquatic life with long-lasting effects .

Future Directions

While specific future directions for 3-(5-Oxazolyl)benzaldehyde are not mentioned in the search results, there are indications of ongoing research in the synthesis and use of isoxazoles, which include 3-(5-Oxazolyl)benzaldehyde . This suggests that there may be potential for further exploration and development in this area.

properties

IUPAC Name

3-(1,3-oxazol-5-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-6-8-2-1-3-9(4-8)10-5-11-7-13-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPJXECMJZZEAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=CO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Oxazolyl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Oxazolyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(5-Oxazolyl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
3-(5-Oxazolyl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
3-(5-Oxazolyl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
3-(5-Oxazolyl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
3-(5-Oxazolyl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.